molecular formula C7H3Cl2FN2O2S B11802100 3,5-Dichloro-7-fluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

3,5-Dichloro-7-fluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B11802100
M. Wt: 269.08 g/mol
InChI Key: DXXROCJFPZXHOT-UHFFFAOYSA-N
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Description

3,5-Dichloro-7-fluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-7-fluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamides with appropriate halogenated reagents. One common method includes the reaction of 2-aminobenzenesulfonamide with chlorinating and fluorinating agents under controlled conditions to introduce the chlorine and fluorine atoms at the desired positions on the benzothiadiazine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-7-fluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., N-chlorosuccinimide), fluorinating agents (e.g., Selectfluor), and reducing agents (e.g., sodium borohydride). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with various functional groups, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

3,5-Dichloro-7-fluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-7-fluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets by inhibiting or activating their functions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiadiazine derivatives, such as:

Uniqueness

3,5-Dichloro-7-fluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to the specific positioning of chlorine and fluorine atoms, which impart distinct chemical and biological properties. These substituents enhance its potential as a versatile scaffold for drug development and material science applications .

Properties

Molecular Formula

C7H3Cl2FN2O2S

Molecular Weight

269.08 g/mol

IUPAC Name

3,5-dichloro-7-fluoro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C7H3Cl2FN2O2S/c8-4-1-3(10)2-5-6(4)11-7(9)12-15(5,13)14/h1-2H,(H,11,12)

InChI Key

DXXROCJFPZXHOT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)Cl)Cl)F

Origin of Product

United States

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